Superior Enantiomeric Purity Achievable via Enzymatic Resolution vs. Chemical Synthesis
The (R)-enantiomer of 2-acetylthioisobutyric acid is produced with exceptionally high enantiomeric excess (ee) when using an enzymatic resolution strategy with a stereoselective esterase from Pseudomonas putida, compared to standard chemical methods which yield racemic or low-ee mixtures [1][2]. This enzymatic process yields the desired (R)-enantiomer with an ee of 97.2% to >98%, a critical metric for pharmaceutical intermediates where the opposite enantiomer is an impurity [1][3].
| Evidence Dimension | Enantiomeric Excess (ee) of (R)-2-Acetylthioisobutyric Acid |
|---|---|
| Target Compound Data | 97.2% ee to >98% ee |
| Comparator Or Baseline | Racemic mixture (0% ee) from standard chemical synthesis |
| Quantified Difference | >97.2% increase in enantiomeric purity |
| Conditions | Enzymatic hydrolysis of methyl DL-β-acetylthioisobutyrate using Pseudomonas putida esterase at pH 7.0-7.5, 45-50°C [1][3] |
Why This Matters
High enantiomeric purity is a direct correlate of final drug product quality and regulatory compliance; procurement of material with low ee necessitates costly and time-consuming downstream purification or chiral separation.
- [1] Sakimae, A., Ozaki, E., Toyama, H., Ohsuga, N., Numazawa, R., Muraoka, I., Hamada, E., & Ohnishi, H. (1993). Process Conditions for Production of D-β-Acetylthioisobutyric Acid from Methyl DL-β-Acetylthioisobutyrate with the Cells of Pseudomonas putida MR-2068. Bioscience, Biotechnology, and Biochemistry, 57(5), 782-786. View Source
- [2] Sakimae, A., Akihiko, H., Etsuko, K., Ohsuga, N., Numazawa, R., Watanabe, I., & Ohnishi, H. (1992). Screening of Microorganisms Producing D-β-Acetylthioisobutyric Acid from Methyl DL-β-Acetylthioisobutyrate. Bioscience, Biotechnology, and Biochemistry, 56(8), 1252-1256. View Source
- [3] Shaw, S.-Y., Chen, Y.-J., Ou, J.-J., & Ho, L. (2006). Preparation and characterization of Pseudomonas putida esterase immobilized on magnetic nanoparticles. Enzyme and Microbial Technology, 39(5), 1089-1095. View Source
